2-Methylisonicotinic acid
CAS No.: 4021-11-8
Cat. No.: VC2167011
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4021-11-8 |
---|---|
Molecular Formula | C7H7NO2 |
Molecular Weight | 137.14 g/mol |
IUPAC Name | 2-methylpyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10) |
Standard InChI Key | PMDHIMMPXRSDML-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=C1)C(=O)O |
Canonical SMILES | CC1=NC=CC(=C1)C(=O)O |
Chemical Identity and Structure
2-Methylisonicotinic acid is characterized by a pyridine ring bearing a methyl group at position 2 and a carboxylic acid group at position 4. The presence of these substituents influences both the electronic properties and reactivity of the compound.
Parameter | Information |
---|---|
Chemical Name | 2-Methylisonicotinic acid |
CAS Registry Number | 4021-11-8 |
Molecular Formula | C7H7NO2 |
Molecular Weight | 137.14 g/mol |
SMILES Notation | C1(C)=NC=CC(C(O)=O)=C1 |
InChI | InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10) |
InChIKey | PMDHIMMPXRSDML-UHFFFAOYSA-N |
Synonyms | pyridine-4-carboxyL, 2-METHYLISONICOTINIC ACID, 2-Methyl-4-carboxylpyridine, 2-Methylpyridine-4-carboxylic acid, 4-Pyridinecarboxylic acid, 2-methyl- |
The structure features a nitrogen atom at position 1 of the pyridine ring, contributing to the compound's basicity and coordination properties. The carboxylic acid group at position 4 provides acidic properties and opportunities for derivatization, while the methyl group at position 2 influences the electron distribution within the ring and affects steric properties, potentially impacting reaction selectivity .
Physical and Chemical Properties
2-Methylisonicotinic acid possesses distinct physical and chemical properties that influence its behavior in chemical reactions and its handling requirements in laboratory and industrial settings.
Property | Value |
---|---|
Physical State | White to off-white crystalline powder or crystal |
Melting Point | 295-299°C (with decomposition) |
Boiling Point | 368.2±22.0°C (Predicted) |
Density | 1.230±0.06 g/cm³ (Predicted) |
Solubility | Limited solubility in water, soluble in organic solvents (ethanol, acetone) |
pKa | 2.02±0.10 (Predicted) |
Appearance | White to almost white powder to crystal |
The compound's high melting point is characteristic of carboxylic acids capable of forming strong hydrogen bonds. When heated to decomposition, it begins to degrade at 295-299°C. The limited water solubility but good solubility in organic solvents is consistent with its moderately polar nature .
The pKa value indicates that it is a relatively strong acid compared to many organic acids, which can be attributed to the electron-withdrawing effect of the pyridine nitrogen stabilizing the conjugate base. This property is significant for its reactivity in various chemical transformations, particularly those involving the carboxylic acid functionality .
Applications
Chemical Research Applications
The compound serves as a key building block in proteomics research and the preparation of pyridine-based derivatives. Its functional groups (carboxylic acid, pyridine nitrogen, and methyl group) provide multiple sites for chemical modifications, making it versatile in organic synthesis .
Recent research on the synthesis of substituted 2-amino isonicotinic acids indicates that compounds structurally related to 2-methylisonicotinic acid are subjects of ongoing research in synthetic organic chemistry . The reactivity patterns of these compounds continue to attract interest for developing novel synthetic methodologies.
Parameter | Recommendation |
---|---|
Storage Temperature | Room temperature |
Storage Conditions | Keep in dark place, sealed dry |
Physical Form | Powder to crystalline solid |
Color | White to off-white |
The compound should be stored in a dark place, sealed in dry conditions at room temperature to maintain its stability . While specific safety information for 2-methylisonicotinic acid is limited in the available literature, prudent handling practices for similar pyridine carboxylic acids should be observed.
Related compounds such as 2-hydroxy-6-methylisonicotinic acid have been classified as causing skin irritation, serious eye irritation, and potentially causing respiratory irritation . While these hazards cannot be directly attributed to 2-methylisonicotinic acid, they suggest that standard laboratory safety practices should be observed when handling this compound, including the use of appropriate personal protective equipment, adequate ventilation, and measures to prevent skin and eye contact.
Parameter | Specification |
---|---|
Purity | ≥97% (typically ≥98% by HPLC) |
Appearance | White to off-white crystalline powder |
Melting Point | 295-299°C |
Loss on Drying | ≤0.5% |
Residue on Ignition | ≤0.1% |
These specifications are important for researchers and industrial users to ensure consistent quality for their applications . The high purity specifications (≥97%) indicate the compound's importance in applications requiring high-quality reagents, such as pharmaceutical synthesis.
Commercial suppliers typically provide the compound as a white to off-white crystalline powder with consistent physical properties. The established quality parameters facilitate reproducible research and reliable industrial processes utilizing this compound.
Comparative Analysis with Related Compounds
Comparing 2-methylisonicotinic acid with related compounds provides insight into the impact of structural modifications on physical properties and biological activity.
Compound | Molecular Formula | Molecular Weight | Melting Point | Key Differences |
---|---|---|---|---|
2-Methylisonicotinic acid | C7H7NO2 | 137.14 g/mol | 295-299°C | Methyl group at position 2 |
Isonicotinic acid | C6H5NO2 | 123.11 g/mol | ≥300°C | No methyl group |
Methyl isonicotinate | C7H7NO2 | 137.14 g/mol | Not provided | Methyl ester instead of acid |
The presence of the methyl group in 2-methylisonicotinic acid affects both its physical properties and biological activity compared to isonicotinic acid. The melting point of 2-methylisonicotinic acid (295-299°C) is slightly lower than that of isonicotinic acid (≥300°C), which may be attributed to the disruption of crystal packing by the methyl substituent .
More significantly, as noted earlier, when converted to the corresponding hydrazide, 2-methylisonicotinic acid derivatives maintain antimycobacterial activity, unlike modifications at other positions of the pyridine ring . This structure-activity relationship is crucial for medicinal chemistry applications, particularly in the development of antitubercular agents.
While isonicotinic acid hydrazide (isoniazid) is a first-line drug for tuberculosis, the research suggests that the 2-methyl derivative retains this activity, opening possibilities for new drug development with potentially improved properties or reduced side effects.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume